Selenious acid

Beschreibung

Eigenschaften

IUPAC Name |

selenous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAHWIHFGHIESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

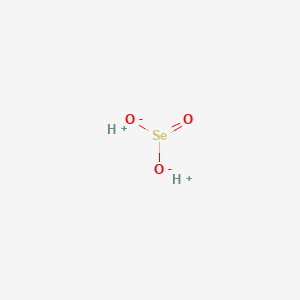

Canonical SMILES |

O[Se](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SeO3, H2O3Se | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | selenous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Selenious acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenious_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024300 | |

| Record name | Selenious acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenious acid appears as colorless solid, transparent, colorless crystals. Used as a reagent for alkaloids and as an oxidizing agent. Isotope is used in labeling radiopharmaceuticals. (EPA, 1998), Deliquescent solid; [Merck Index] Colorless or white hygroscopic solid; [HSDB] Colorless or white odorless crystalline solid; [MSDSonline], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Selenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

soluble, 90 parts/100 parts water @ 0 °C; 400 parts @ 90 °C, Very sol in alcohol; insol in ammonia, 167 g/100 cc water @ 20 °C, Solubility in water, g/100ml at 20 °C: 167 | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.004 at 59 °F (EPA, 1998) - Denser than water; will sink, 3.004 @ 15 °C/4 °C, 3.0 g/cm³ | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg at 59 °F (EPA, 1998), 2 mm Hg at 15 °C; 4.5 mm Hg at 35 °C; 7 mm Hg at 40.3 °C, Vapor pressure, Pa at 15 °C: 266 | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White hygroscopic crystals., Transparent, colorless, crystals., Hexagonal prisms. | |

CAS No. |

7783-00-8, 14124-67-5 | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenious acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenious acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenious acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenious acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Selenious acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6A27P4Q4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Selenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at 158 °F (EPA, 1998), 70 °C with decomposition. | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to Selenious Acid: Fundamental Properties and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenious acid (H₂SeO₃), the principal oxoacid of selenium, is a versatile and potent inorganic compound with significant applications across various scientific disciplines.[1] Structurally described as O=Se(OH)₂, it serves as a key reagent in organic synthesis, a valuable tool in analytical chemistry, and a crucial source of the essential trace element selenium in biological and pharmaceutical research.[1] This technical guide provides an in-depth overview of the fundamental properties of this compound for laboratory use, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to support researchers in their experimental design and execution.

Core Properties of this compound

This compound is a colorless, crystalline solid that is highly soluble in water.[2][3] It is a diprotic acid, meaning it can donate two protons in aqueous solutions.[1] The compound is also a moderately strong oxidizing agent, a property that underpins many of its laboratory applications.[1][4]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | H₂SeO₃ | [1] |

| Molar Mass | 128.97 g/mol | [3] |

| Appearance | Colorless, transparent, deliquescent crystals | [2][3] |

| Density | 3.0 g/cm³ | [1] |

| Melting Point | Decomposes at 70 °C | [1] |

| Solubility in Water | Very soluble | [1] |

| Solubility in other solvents | Soluble in ethanol (B145695) | [1] |

| Acidity (pKa) | pKa₁ = 2.62, pKa₂ = 8.32 | [1] |

Safety and Handling

This compound is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[5][6] It is corrosive and can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this chemical.[8] All work with this compound should be conducted in a well-ventilated area or a chemical fume hood.[8]

| Hazard Statement | GHS Classification |

| Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| Toxic if inhaled | Acute Toxicity, Inhalation (Category 3) |

| May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 2) |

| Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Acute (Category 1) & Chronic (Category 1) |

Data sourced from various safety data sheets.[5][6]

Key Laboratory Applications and Experimental Protocols

This compound's utility in the laboratory is diverse, ranging from its role as a powerful oxidizing agent in organic synthesis to its application as a sensitive reagent in analytical testing.

Oxidizing Agent in Organic Synthesis: Synthesis of Glyoxal (B1671930)

This compound is a well-established oxidizing agent for the conversion of aldehydes and ketones to 1,2-dicarbonyl compounds.[1] A classic example is the laboratory preparation of glyoxal from acetaldehyde (B116499).[9]

This protocol is adapted from established laboratory procedures for the oxidation of acetaldehyde using this compound.

Materials:

-

This compound (H₂SeO₃)

-

Acetaldehyde (CH₃CHO)

-

Acetic acid (CH₃COOH)

-

Lead acetate (B1210297) [Pb(CH₃COO)₂] solution

-

Hydrogen sulfide (B99878) (H₂S) gas

-

Activated carbon (Norit)

-

Sodium bisulfite (NaHSO₃)

-

Ethanol

-

Ether

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

Reduced pressure evaporation setup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve this compound in a mixture of water and acetic acid.

-

Slowly add acetaldehyde to the reaction mixture while stirring.

-

Gently heat the mixture to initiate the oxidation reaction. The reaction is exothermic and should be carefully controlled.

-

After the initial reaction subsides, continue to heat the mixture under reflux for several hours to ensure complete reaction.

-

Cool the reaction mixture and remove the precipitated elemental selenium by filtration.

-

To the filtrate, add a solution of lead acetate to precipitate any remaining this compound as lead selenite (B80905).

-

Filter the mixture to remove the lead selenite precipitate.

-

Bubble hydrogen sulfide gas through the filtrate to precipitate any excess lead ions as lead sulfide.

-

Add activated carbon to the solution, warm gently, and filter to decolorize the solution.

-

Concentrate the resulting clear solution containing glyoxal under reduced pressure.

-

To isolate the glyoxal, add the concentrated solution to a solution of sodium bisulfite in aqueous ethanol to form the glyoxal bisulfite addition product, which precipitates out of solution.

-

Filter the glyoxal bisulfite precipitate, wash with ethanol and then ether, and air dry.

Workflow for Glyoxal Synthesis

Caption: Workflow for the synthesis of glyoxal from acetaldehyde using this compound.

Analytical Reagent: The Mecke Reagent for Alkaloid Detection

This compound is a key component of the Mecke reagent, a colorimetric spot test used for the presumptive identification of alkaloids and other compounds, particularly in forensic and drug testing contexts.[1][5]

This protocol describes the standard method for preparing and using the Mecke reagent.

Materials:

-

This compound (H₂SeO₃)

-

Concentrated sulfuric acid (H₂SO₄, 95-98%)

-

Glass beaker or flask

-

Stirring rod

-

Spot plate or other inert testing surface

-

Sample to be tested

Procedure for Preparation:

-

Carefully weigh 1.0 g of this compound.

-

In a chemical fume hood, place 100 mL of concentrated sulfuric acid into a clean, dry glass beaker or flask.

-

Slowly and cautiously add the this compound to the concentrated sulfuric acid while stirring gently with a glass rod until it is fully dissolved. Caution: This process is exothermic and should be performed with care, wearing appropriate PPE.

-

Store the reagent in a tightly sealed, properly labeled glass bottle in a cool, dark place.

Procedure for Use (Spot Test):

-

Place a small amount of the powdered or liquid sample onto a clean, dry spot plate.

-

Add one to two drops of the Mecke reagent directly to the sample.

-

Observe any color change that occurs immediately and over the next few minutes.

-

Compare the observed color change to a reference chart for the presumptive identification of the substance. For example, heroin produces a deep bluish-green color, while morphine gives a very dark bluish-green.

Mecke Reagent Preparation and Application Workflow

Caption: Workflow for the preparation and use of the Mecke reagent for alkaloid detection.

Biological and Pharmaceutical Applications: A Source of Selenium

This compound serves as a readily bioavailable source of selenium, an essential trace element for human health.[2][10] In laboratory and clinical settings, it is used for selenium supplementation, particularly in total parenteral nutrition (TPN) formulations to prevent selenium deficiency.[2][3]

The biological significance of selenium is largely attributed to its incorporation into selenoproteins, such as glutathione (B108866) peroxidase (GPx).[10] this compound provides the selenium necessary for the synthesis of the active site of these enzymes. GPx plays a critical role in cellular antioxidant defense by catalyzing the reduction of harmful reactive oxygen species (ROS) like hydrogen peroxide, thereby protecting cells from oxidative damage.[10]

Simplified Glutathione Peroxidase (GPx) Antioxidant Pathway

Caption: The role of this compound as a selenium source for the antioxidant enzyme glutathione peroxidase.

Conclusion

This compound is a compound of significant utility in the modern laboratory. Its properties as a potent oxidizing agent, a sensitive analytical reagent, and a bioavailable source of selenium make it an invaluable tool for researchers in chemistry, biology, and medicine. A thorough understanding of its properties, applications, and safety precautions is essential for its effective and safe use in scientific research and development. This guide provides a foundational understanding to aid in the design and implementation of experimental work involving this versatile chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kmy-fen.marmara.edu.tr [kmy-fen.marmara.edu.tr]

- 5. US20140017802A1 - Method to identify chemical compounds using colorimetric spot tests - Google Patents [patents.google.com]

- 6. US9915616B2 - Method to identify chemical compounds using colorimetric spot tests - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

Synthesizing Selenious Acid from Selenium Dioxide: A Technical Guide for Researchers

This guide provides a comprehensive overview of the synthesis of selenious acid (H₂SeO₃) from selenium dioxide (SeO₂), tailored for researchers, scientists, and professionals in drug development. It covers the fundamental properties of the reactant and product, a detailed experimental protocol for the synthesis, and relevant applications in a research context.

Core Compound Properties

A clear understanding of the physical and chemical properties of selenium dioxide and this compound is crucial for safe handling and successful synthesis. The key quantitative data for these compounds are summarized below.

| Property | Selenium Dioxide (SeO₂) | This compound (H₂SeO₃) |

| Molar Mass | 110.96 g/mol [1][2] | 128.99 g/mol [3] |

| Appearance | White, crystalline solid[1] | Colorless, transparent crystals[3] |

| Density | 3.954 g/cm³ (solid)[1] | 3.0 g/cm³[4] |

| Melting Point | 340 °C (in a sealed tube)[1][5] | Decomposes at 70 °C[4] |

| Boiling Point | Sublimes at 315-317 °C[1][5] | Not applicable |

| Solubility in Water | 39.5 g/100 mL at 25 °C[1] | Very soluble[4] |

| Acidity (pKa) | Forms this compound in water | pKa₁ = 2.62, pKa₂ = 8.32[1][4] |

| Odor | Pungent, resembling rotten horseradish[1][2] | Odorless[6] |

Synthesis of this compound from Selenium Dioxide

The synthesis is based on the direct reaction of selenium dioxide, an acidic oxide, with water.[7][8][9]

Chemical Reaction:

SeO₂ + H₂O → H₂SeO₃

This reaction readily forms this compound upon dissolution of selenium dioxide in water.[4][10] The subsequent procedure focuses on isolating the crystalline this compound from the aqueous solution.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis and purification of crystalline this compound.

Materials and Equipment:

-

Selenium dioxide (SeO₂, high purity)

-

Deionized water

-

Porcelain mortar and pestle

-

Water bath

-

Glass filter (e.g., Büchner funnel with filter paper or a fritted glass filter)

-

Vacuum flask and tubing

-

Beakers

-

Glass stirring rod

-

Vacuum desiccator containing a desiccant such as potassium hydroxide (B78521) (KOH)

Procedure:

-

Dissolution: Carefully weigh a specific amount of selenium dioxide and place it into a porcelain mortar. Add a minimal amount of deionized water and gently grind with the pestle to facilitate dissolution.[11]

-

Evaporation and Crystallization: Place the resulting aqueous solution in a beaker or evaporating dish on a water bath. Gently heat the solution to encourage evaporation of the water.[11] To prevent contamination, ensure the setup is in a dust-free environment, such as a fume hood. Continue heating until crystals of this compound begin to form.[11]

-

Cooling and Filtration: Once crystallization is observed, remove the container from the water bath and allow it to cool to room temperature. The this compound will precipitate as colorless crystals.[11] Set up a vacuum filtration apparatus and collect the crystals on a glass filter.[11]

-

Recrystallization (Optional, for higher purity): For an appropriately pure product, the collected crystals can be redissolved in a minimum amount of warm deionized water and then allowed to recrystallize upon cooling.[11] This process helps to remove any remaining impurities. The recrystallized product should then be filtered again.[11]

-

Drying: Carefully transfer the filtered crystals to a clean, dry piece of filter paper to remove excess water.[11] For final drying, place the this compound in a vacuum desiccator over a suitable desiccant like potassium hydroxide for three to four days.[11] Avoid prolonged drying to prevent dehydration of the acid back to selenium dioxide.[11]

Safety Precautions:

-

Selenium compounds are highly toxic and should be handled with extreme care.[7][9][12]

-

Always work in a well-ventilated fume hood to avoid inhalation of selenium dioxide dust or any aerosols.[7][9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

In case of exposure, seek immediate medical attention.[12] Acute exposure can cause severe respiratory irritation, skin burns, and systemic effects.[12]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile reagent in both organic synthesis and biological research.

-

Oxidizing Agent: It is used as an oxidizing agent in organic synthesis, for example, in the preparation of 1,2-dicarbonyl compounds.[4] The Riley oxidation, which uses selenium dioxide, often proceeds through the formation of this compound in the presence of water.[7][9]

-

Source of Selenium: In biomedical research, this compound serves as a source of the essential trace element selenium.[3][13] Selenium is a critical component of selenoproteins, such as glutathione (B108866) peroxidase, which are vital antioxidant enzymes that protect cells from oxidative damage.[3][10][13] Understanding the role of these enzymes is crucial in drug development for diseases linked to oxidative stress.

Role of Selenium in Cellular Antioxidant Defense

References

- 1. Selenium dioxide - Wikipedia [en.wikipedia.org]

- 2. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. This compound | H2SeO3 | CID 1091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selenous acid - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. CAS 7783-00-8: this compound | CymitQuimica [cymitquimica.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Selenium_dioxide [chemeurope.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. macsenlab.com [macsenlab.com]

The Reaction Mechanism of Selenious Acid with Organic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the reaction mechanisms of selenious acid (H₂SeO₃) and its anhydride, selenium dioxide (SeO₂), with various organic compounds. It covers the core reactions, presents quantitative data, details experimental protocols, and visualizes the mechanistic pathways.

Introduction to this compound in Organic Synthesis

This compound is a mild oxidizing agent widely used in organic synthesis, primarily for the oxidation of activated C-H bonds. It is a white, crystalline solid that is typically used in its anhydrous form, selenium dioxide (SeO₂), for better solubility in organic solvents. The primary applications of SeO₂ include the oxidation of carbonyl compounds at the α-position, the allylic oxidation of alkenes, and the oxidation of alkynes. These reactions are valued for their reliability and specific functional group transformations.

Core Reaction Mechanisms

The reactivity of this compound is centered around its ability to engage in electrophilic attacks and pericyclic reactions, leading to highly specific oxidations.

Oxidation of Carbonyl Compounds (The Riley Oxidation)

The Riley oxidation is the reaction of selenium dioxide with aldehydes and ketones to produce 1,2-dicarbonyl compounds. The reaction proceeds through a well-defined mechanism involving several key steps.

Mechanism:

-

Enolization: The carbonyl compound first undergoes acid- or base-catalyzed enolization to form an enol or enolate.

-

Electrophilic Attack: The enol attacks the electrophilic selenium atom of this compound (or SeO₂).

-

-Sigmatropic Rearrangement: A key-sigmatropic rearrangement occurs, which transfers the selenium atom and an oxygen atom to the α-carbon.

-

Elimination: The resulting intermediate undergoes elimination to form the α,β-dicarbonyl compound and selenium(II) species, which disproportionates to elemental selenium (Se, a red precipitate) and this compound.

Unveiling the Electronic Landscape of Selenious Acid: A Theoretical and Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic structure of selenious acid (H₂SeO₃). By leveraging high-level quantum chemical calculations, we can gain profound insights into its molecular geometry, vibrational properties, and electronic characteristics, which are crucial for understanding its reactivity and potential applications in various scientific domains, including drug development.

Molecular Geometry and Structure

The equilibrium geometry of this compound has been a subject of both experimental and computational investigations. In the crystalline state, H₂SeO₃ molecules are pyramidal and interconnected by hydrogen bonds.[1] Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in determining its precise structural parameters in the gas phase and solid state.

A common approach for geometry optimization involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p), to accurately model the electronic environment around the selenium atom and the effects of electron correlation and polarization.

Table 1: Calculated Geometrical Parameters of this compound (H₂SeO₃) in the Crystalline State

| Parameter | Value |

| Bond Lengths (Å) | |

| Se - O1 | 1.67 |

| Se - O2 | 1.76 |

| Se - O3 | 1.76 |

| O2 - H1 | 1.00 |

| O3 - H2 | 1.02 |

| **Bond Angles (°) ** | |

| O1 - Se - O2 | 101.4 |

| O1 - Se - O3 | 101.4 |

| O2 - Se - O3 | 96.5 |

| Se - O2 - H1 | 118.2 |

| Se - O3 - H2 | 116.8 |

Data sourced from the Materials Project, calculated using DFT.[2]

Vibrational Analysis

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculated harmonic frequencies and their corresponding intensities can be compared with experimental data to confirm the molecular structure and understand the nature of its vibrational modes. These calculations are typically performed at the same level of theory as the geometry optimization.

The stretching vibrations of the strong hydrogen bonds in systems containing this compound molecules show characteristic features in the IR and Raman spectra.[3] For instance, in a mixed selenate-selenite crystal, strong bands were observed around 2800 cm⁻¹ and 2400 cm⁻¹.[3]

Electronic Properties

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Key parameters derived from computational studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. The MEP surface provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

For solid this compound, DFT calculations predict a band gap, which is the solid-state analogue of the HOMO-LUMO gap. It is important to note that standard DFT functionals tend to underestimate band gaps.[4]

Table 2: Calculated Electronic Properties of Crystalline this compound (H₂SeO₃)

| Property | Value |

| Band Gap (eV) | 4.2 (Calculated with GGA/PBE) |

Data sourced from the Materials Project.[4] Note: This value is likely underestimated due to the nature of the DFT functional used.

Detailed Methodologies: A Computational Protocol

A typical computational workflow for investigating the electronic structure of this compound involves a series of steps, from initial structure preparation to the analysis of its electronic properties.

Experimental Protocol: Computational Analysis of this compound

-

Initial Structure Generation: A 3D model of the this compound molecule is constructed. For solid-state calculations, crystallographic data is used as the starting point.

-

Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-311+G(d,p). For crystalline structures, plane-wave basis sets are often employed.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational spectra.

-

Electronic Structure Analysis: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties. This includes the analysis of molecular orbitals (HOMO, LUMO), atomic charges (e.g., using Natural Bond Orbital analysis), and the molecular electrostatic potential.

-

Excited State Analysis (Optional): Time-Dependent DFT (TD-DFT) can be employed to calculate electronic transition energies and oscillator strengths, providing insights into the molecule's UV-Vis absorption spectrum.[3]

References

Understanding the stability and degradation pathways of selenious acid in aqueous solutions.

An In-depth Technical Guide to the Stability and Degradation Pathways of Selenious Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and primary degradation pathways of this compound (H₂SeO₃) in aqueous environments. Understanding these characteristics is critical for applications in drug development, environmental science, and chemical synthesis, where the speciation and concentration of selenium are of paramount importance.

Core Properties and Aqueous Speciation

This compound is the principal oxoacid of selenium in the +4 oxidation state.[1][2][3] It is formed when selenium dioxide dissolves in water and exists as a white, crystalline solid that is highly soluble.[1][4][5] In aqueous solutions, this compound behaves as a weak diprotic acid, meaning it donates two protons in successive equilibria.[1][2] The speciation of this compound is therefore highly dependent on the pH of the solution.[6]

The dissociation equilibria are as follows:

-

H₂SeO₃ ⇌ H⁺ + HSeO₃⁻

-

HSeO₃⁻ ⇌ H⁺ + SeO₃²⁻

At acidic pH, the dominant species is the neutral this compound (H₂SeO₃).[6] As the pH increases, it deprotonates to form the hydrogenselenite (HSeO₃⁻) and then the selenite (B80905) (SeO₃²⁻) ion.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | H₂SeO₃ | [1][4] |

| Molar Mass | 128.984 g·mol⁻¹ | [1] |

| Appearance | White hygroscopic crystals | [1] |

| pKₐ₁ | 2.62 | [1] |

| pKₐ₂ | 8.32 | [1] |

A diagram illustrating the pH-dependent speciation is provided below.

Degradation Pathways

The stability of this compound is primarily influenced by the redox potential (Eh) and pH of the solution, as well as the presence of oxidizing or reducing agents.[7][8] Degradation typically occurs via redox reactions, leading to changes in the oxidation state of selenium.

Reductive Degradation

This compound (Se(IV)) is a moderately oxidizing agent and can be readily reduced to elemental selenium (Se(0)) by various reducing agents.[1][9] This is a common degradation pathway, especially under acidic conditions.

Key reducing agents include:

-

Sulfur Dioxide (SO₂): The reaction between this compound and sulfur dioxide is a well-documented method for producing elemental selenium.[2] The reaction is: H₂SeO₃ + 2SO₂ + H₂O → Se + 2H₂SO₄.[2] Kinetic studies show this reaction is typically second order with respect to this compound.[10][11]

-

Ascorbic Acid: In acidic solutions, ascorbic acid can completely reduce selenite to elemental selenium.[12] However, this reduction is strongly pH-dependent and is inhibited in near-neutral or basic solutions (pH > 5), such as those found in total parenteral nutrition (TPN) formulas.[12]

-

Thiols: In biological systems, thiol-containing compounds like glutathione (B108866) can facilitate the reduction of this compound.[2]

Oxidative Degradation

Strong oxidizing agents can oxidize this compound (Se(IV)) to selenic acid (H₂SeO₄), where selenium is in the +6 oxidation state.[9] This pathway is less common in typical aqueous environments but can be induced by agents like hydrogen peroxide, permanganate, or ozone.[13]

Disproportionation

Disproportionation is a redox reaction where a substance of an intermediate oxidation state converts to two different compounds, one with a higher and one with a lower oxidation state.[14][15] While less common for this compound itself under normal conditions, related selenium species can undergo such reactions. For example, in highly acidic, non-aqueous environments, polycationic selenium species like Se₈²⁺ can form, which then disproportionate upon the addition of water to form elemental selenium (Se⁰) and this compound (Se(IV)).[16]

Table 2: Standard Redox Potentials (E⁰) for this compound

| Reaction | Medium | E⁰ (Volts) | Reference |

| H₂SeO₃ + 4H⁺ + 4e⁻ ⇌ Se + 3H₂O | 1 M H⁺ | +0.74 V | [1] |

| SeO₃²⁻ + 3H₂O + 4e⁻ ⇌ Se + 6OH⁻ | 1 M OH⁻ | -0.37 V | [1] |

The diagram below illustrates the major degradation pathways.

Experimental Protocols for Analysis

Accurate assessment of this compound stability requires precise analytical methods to differentiate between its various species (Se(IV), Se(VI), Se(0), organoselenium compounds).

Sample Preparation

-

Collection: Collect aqueous samples in clean, pre-rinsed containers (HDPE or PETG are suitable).[17]

-

Filtration: Immediately filter samples through a 0.45 µm membrane to remove particulate matter.

-

Preservation: For speciation analysis, samples should be chilled to ≤ 4°C and analyzed promptly.[17] Acidification is generally avoided as it can alter the native speciation.

Speciation Analysis via HPLC-ICP-MS

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is a powerful technique for separating and quantifying different selenium species.

-

Chromatographic Separation:

-

Technique: Anion-exchange chromatography is typically used to separate the negatively charged selenite (HSeO₃⁻/SeO₃²⁻) and selenate (SeO₄²⁻) ions.[18]

-

Column: A strong anion exchange column (e.g., Supelclean LC-SAX) is effective.[18]

-

Mobile Phase: A malonate/acetate mobile phase can be used to achieve separation in a few minutes.[18]

-

-

Detection:

-

Technique: The column eluent is introduced into an ICP-MS.

-

Principle: The ICP atomizes and ionizes the selenium atoms, and the MS detects the ions based on their mass-to-charge ratio (e.g., m/z 78 or 80 for common Se isotopes). This provides high sensitivity and element-specific detection.[18][19]

-

Detection Limits: Method detection limits can reach the sub-microgram per liter (µg/L) or parts-per-trillion (ppt) level.[18][19]

-

The general workflow for this analysis is depicted below.

Conclusion

The stability of this compound in aqueous solutions is a dynamic process governed by solution pH and redox conditions. It exists in a pH-dependent equilibrium with hydrogenselenite and selenite ions. The primary degradation pathways involve reduction to insoluble elemental selenium by common reducing agents or, less frequently, oxidation to selenic acid by strong oxidants. For professionals in research and drug development, a thorough understanding of these pathways and the analytical methods used to monitor them is essential for ensuring the stability, efficacy, and safety of selenium-containing formulations and for assessing their environmental fate.

References

- 1. Selenous acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. CAS 7783-00-8: this compound | CymitQuimica [cymitquimica.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | H2SeO3 | CID 1091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Chemical stability of this compound in total parenteral nutrition solutions containing ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Disproportionation - Wikipedia [en.wikipedia.org]

- 15. Disproportionation Reaction: Definition, Characteristics, Steps & Examples [allen.in]

- 16. youtube.com [youtube.com]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. pubs.usgs.gov [pubs.usgs.gov]

- 19. Determination of dissolved selenium species in environmental water samples using isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Selenious Acid in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of selenious acid (H₂SeO₃) in various organic solvents. While quantitative solubility data for this compound in organic solvents is not widely available in published literature, this document consolidates existing qualitative information and outlines the experimental methodologies required for its determination.

Summary of Solubility Data

This compound is a polar inorganic compound, and its solubility is largely dictated by the polarity of the solvent. Based on available chemical literature and handbooks, the solubility of this compound in organic solvents can be broadly categorized as follows.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Qualitative Solubility | Citation |

| Alcohols | Ethanol (B145695) | Very Soluble / Soluble[1][2][3][4] | Reacts with Ethanol[5] |

| Alcohol (general) | Very Soluble[6][7] | ||

| Amines | Ammonia | Insoluble[8][6][7] |

Note on Reactivity: The CRC Handbook of Chemistry and Physics indicates that this compound reacts with ethanol.[5] This is a critical consideration as the dissolution of this compound in ethanol may not be a simple physical process but rather a reactive one, leading to the formation of new chemical species. This reactivity could be a contributing factor to the scarcity of standardized quantitative solubility data for this solvent.

Experimental Protocols for Solubility Determination

While specific protocols for determining the solubility of this compound in a wide array of organic solvents are not detailed in the surveyed literature, a general experimental workflow can be established based on standard methods for solubility assessment of inorganic compounds in organic media.

A common approach is the isothermal equilibrium method . This involves preparing a saturated solution of this compound in the organic solvent of interest at a constant temperature. The concentration of the dissolved this compound is then determined analytically.

Key Experimental Steps:

-

Sample Preparation: An excess amount of pure this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful decantation or by filtration through a membrane filter compatible with the solvent. It is crucial to maintain the temperature during this step to prevent changes in solubility.

-

Analysis of the Saturated Solution: A precisely measured aliquot of the clear, saturated solution is taken for analysis. The concentration of this compound can be determined by various analytical techniques, such as:

-

Titration: A common method involves iodometric titration where the selenite (B80905) ion (SeO₃²⁻) is reduced by iodide in acidic solution, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate.

-

Spectrophotometry: If this compound or a derivative forms a colored complex with a specific reagent, UV-Vis spectrophotometry can be used to determine its concentration by measuring the absorbance at a characteristic wavelength.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS): These highly sensitive techniques can be used to determine the total selenium concentration in the solution, from which the concentration of this compound can be calculated.

-

-

Data Reporting: The solubility is typically reported in units of grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L) at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

References

- 1. This compound [chemister.ru]

- 2. Selenous acid - Wikipedia [en.wikipedia.org]

- 3. Selenous acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. dl.icdst.org [dl.icdst.org]

- 6. This compound | H2SeO3 | CID 1091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 7783-00-8 [smolecule.com]

- 8. sarchemlabs.com [sarchemlabs.com]

A Technical Guide to the Redox Potential of Selenious Acid Across Varying pH Conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the redox potential of selenious acid (H₂SeO₃) and its dependence on pH. Understanding this relationship is critical for applications in various scientific fields, including drug development, where selenium compounds are explored for their therapeutic properties. This document outlines the fundamental principles, experimental methodologies for determination, and key data presented in a clear, accessible format.

Introduction to this compound and its Redox Chemistry

This compound is a selenium oxoacid with the chemical formula H₂SeO₃. It is a weak, diprotic acid that exists in equilibrium with its conjugate bases, hydrogenselenite (HSeO₃⁻) and selenite (B80905) (SeO₃²⁻), in aqueous solutions. The speciation of this compound is highly dependent on the pH of the solution.

The redox chemistry of this compound is of significant interest, as it can be reduced to elemental selenium (Se) or further to selenide (B1212193) (Se²⁻). This redox activity is central to its biological effects and its application in various chemical syntheses. The tendency of this compound to undergo reduction is quantified by its redox potential (E), which is a measure of its oxidizing strength. A more positive redox potential indicates a stronger oxidizing agent.

The redox potential of the this compound/selenium couple is not constant; it is intrinsically linked to the hydrogen ion concentration (pH) of the medium. This relationship is a consequence of the involvement of protons (H⁺) in the reduction half-reaction.

The Influence of pH on this compound Speciation and Redox Potential

The speciation of this compound in an aqueous solution is governed by its pKa values. As a diprotic acid, it undergoes two dissociation steps:

-

H₂SeO₃ ⇌ H⁺ + HSeO₃⁻ (pKa₁ ≈ 2.6)

-

HSeO₃⁻ ⇌ H⁺ + SeO₃²⁻ (pKa₂ ≈ 8.3)

At low pH values (pH < 2.6), the predominant species is the undissociated this compound (H₂SeO₃). In the intermediate pH range (2.6 < pH < 8.3), the hydrogenselenite ion (HSeO₃⁻) is the major form. At higher pH values (pH > 8.3), the selenite ion (SeO₃²⁻) becomes the dominant species. This pH-dependent speciation directly impacts the redox potential.

The reduction of this compound to elemental selenium can be represented by the following half-reactions, which highlight the role of H⁺ ions:

-

In acidic conditions: H₂SeO₃ + 4H⁺ + 4e⁻ ⇌ Se + 3H₂O

-

In alkaline conditions: SeO₃²⁻ + 3H₂O + 4e⁻ ⇌ Se + 6OH⁻

The Nernst equation quantitatively describes the relationship between the redox potential (E), the standard redox potential (E°), temperature, and the concentrations (or more accurately, activities) of the reactants and products. For the reduction of this compound in acidic conditions, the Nernst equation is:

E = E° - (RT/nF) * ln([Se]/[H₂SeO₃][H⁺]⁴)

This equation clearly demonstrates that as the concentration of H⁺ decreases (i.e., pH increases), the redox potential becomes less positive, indicating that this compound is a weaker oxidizing agent in less acidic conditions.

Quantitative Data: Redox Potential of the this compound/Selenium Couple at Various pH Values

The following table summarizes the approximate redox potential of the this compound/selenium (Se(IV)/Se(0)) couple at different pH values. These values are derived from Pourbaix diagrams for selenium, which graphically represent the stable selenium species as a function of pH and redox potential.

| pH | Predominant Se(IV) Species | Approximate Redox Potential (E) vs. SHE (V) |

| 0 | H₂SeO₃ | +0.74 |

| 2 | H₂SeO₃ | +0.62 |

| 4 | HSeO₃⁻ | +0.44 |

| 6 | HSeO₃⁻ | +0.26 |

| 8 | HSeO₃⁻ / SeO₃²⁻ | +0.08 |

| 10 | SeO₃²⁻ | -0.10 |

| 12 | SeO₃²⁻ | -0.28 |

| 14 | SeO₃²⁻ | -0.46 |

Note: These values are approximate and can be influenced by the total selenium concentration and temperature. SHE stands for Standard Hydrogen Electrode.

Experimental Protocols for Determining Redox Potential

The redox potential of this compound is typically determined experimentally using electrochemical techniques, with cyclic voltammetry being a prominent method.

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the reduction potential of this compound at a specific pH.

Materials and Equipment:

-

Potentiostat/Galvanostat with cyclic voltammetry software

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter (Auxiliary) Electrode (e.g., Platinum wire)

-

This compound solution of known concentration

-

Supporting electrolyte (e.g., KCl, Na₂SO₄)

-

pH buffer solutions

-

Polishing materials (e.g., alumina (B75360) slurry) for the working electrode

-

Deionized water

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry to a mirror finish.

-

Rinse the polished electrode thoroughly with deionized water and sonicate if necessary to remove any polishing residues.

-

Ensure the reference and counter electrodes are clean and properly filled with the appropriate solutions.

-

-

Electrolyte Preparation:

-

Prepare a solution of the supporting electrolyte in the desired pH buffer. The supporting electrolyte is necessary to ensure sufficient conductivity of the solution.

-

Dissolve a known amount of this compound in the buffered electrolyte solution to achieve the desired concentration.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the prepared this compound solution.

-

Ensure the tip of the reference electrode is positioned close to the working electrode to minimize iR drop.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment in the software. This includes:

-

Initial and Final Potentials: Define a potential window that brackets the expected reduction potential of this compound.

-

Vertex Potentials: Set the potential at which the scan direction is reversed.

-

Scan Rate: A typical starting scan rate is 100 mV/s. This can be varied to investigate the kinetics of the reaction.

-

-

Run the cyclic voltammetry scan. The potentiostat will apply a linearly sweeping potential to the working electrode and measure the resulting current.

-

-

Data Analysis:

-

The resulting plot of current versus potential is called a cyclic voltammogram.

-

Identify the cathodic peak, which corresponds to the reduction of this compound. The potential at this peak (Epc) provides an indication of the reduction potential.

-

The formal reduction potential (E°') can be estimated as the midpoint of the cathodic and anodic peak potentials (Epc and Epa), if the reaction is reversible.

-

Visualizations

Logical Relationship: pH and this compound Speciation

A Historical Perspective on the Discovery and Initial Studies of Selenious Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of understanding selenious acid (H₂SeO₃) begins with the discovery of its parent element, selenium, in the early 19th century. This guide provides a comprehensive historical perspective on the initial discovery and subsequent pioneering studies of this compound. It details the seminal work of Jöns Jacob Berzelius, who first identified selenium and its compounds, and Eilhard Mitscherlich, whose investigations into isomorphism led to the characterization of selenic acid, thereby distinguishing it from this compound. This document delves into the initial, rudimentary experimental protocols for the synthesis and characterization of this compound, presents the limited quantitative data from that era in a structured format, and explores the nascent understanding of its chemical properties and toxicological effects. By examining the foundational research, this guide offers a unique context for contemporary studies in selenium chemistry and its applications in drug development and other scientific fields.

The Dawn of a New Element: The Discovery of Selenium by Berzelius (1817-1818)

The story of this compound is inextricably linked to the discovery of selenium by the renowned Swedish chemist Jöns Jacob Berzelius. In 1817, while investigating the residue from a sulfuric acid plant in Gripsholm, Sweden, Berzelius and his colleague Johan Gottlieb Gahn observed a reddish-brown sediment.[1] Initially, they suspected the presence of the recently discovered element tellurium, due to a characteristic horseradish-like odor when the substance was heated. However, further investigation in early 1818 led Berzelius to conclude that he had isolated a new element.[2] In a letter to his contemporary, Alexandre Marcet, and in his comprehensive publication in the "Annales de Chimie et de Physique" in 1818, titled "Recherches sur un nouveau corps minéral trouvé dans le soufre fabriqué à Fahlun" (Research on a new mineral body found in the sulfur produced at Fahlun), Berzelius detailed his findings. He named the new element "selenium," from the Greek word "Σελήνη" (Selene), meaning Moon, drawing a parallel to tellurium, which was named after the Earth (Tellus).[1][3][4][5]

Initial Preparation and a Case of Mistaken Identity

Berzelius's initial work involved the characterization of this new element and its simple compounds. He was the first to study its reaction with oxygen, which would have produced selenium dioxide (SeO₂), the anhydride (B1165640) of this compound. In his 1818 publication, Berzelius described approximately 90 different selenium compounds. Among these, he identified what he termed "selenic acid." However, based on his own analytical data, it is now understood that the compound he had isolated and characterized was, in fact, this compound (H₂SeO₃).[2]

Experimental Protocol: Berzelius's Formation of "Selenic Acid" (this compound)

While Berzelius's original text lacks the detailed step-by-step format of modern experimental sections, his process can be reconstructed as follows:

-

Source Material: The starting material was the red precipitate obtained from the lead chambers of the sulfuric acid plant, which was identified as elemental selenium.

-

Oxidation: The elemental selenium was burned in air. This process of combustion in the presence of oxygen would have yielded selenium dioxide (SeO₂), a white solid.

-

Hydration: The resulting white solid (selenium dioxide) was dissolved in water. Berzelius observed that it readily dissolved to form an acidic solution. This aqueous solution was what he named "selenic acid," but which is now known as this compound.

The chemical reaction for this process is: Se(s) + O₂(g) → SeO₂(s) SeO₂(s) + H₂O(l) → H₂SeO₃(aq)

Early Quantitative Analysis

The analytical techniques of the early 19th century were rudimentary, relying heavily on gravimetric methods—the careful measurement of the mass of reactants and products.[6][7] Berzelius was a master of these techniques and used them to determine the elemental composition of his newly discovered compounds.[8]

Table 1: Berzelius's Elemental Analysis of "Selenic Acid" (this compound) (1818) [2]

| Element | Mass Percentage Reported by Berzelius |

| Selenium | 71.261% |

| Oxygen | 28.739% |

This early analysis, while remarkably accurate for its time, led to the incorrect initial naming. The composition corresponds to the formula H₂SeO₃.

Clarification and the True Selenic Acid: The Work of Mitscherlich (1827)

The distinction between this compound and the true selenic acid (H₂SeO₄) was made possible by the work of German chemist Eilhard Mitscherlich. A student of Berzelius, Mitscherlich is renowned for his discovery of the principle of isomorphism in 1819, which states that compounds with similar chemical formulas often have similar crystalline structures.[9]

In 1827, Mitscherlich successfully synthesized selenic acid and demonstrated that its salts (selenates) were isomorphous with sulfates.[9][10] This discovery was pivotal as it allowed for the correct assignment of the chemical formula to selenic acid (H₂SeO₄), analogous to sulfuric acid (H₂SO₄), and by extension, confirmed that the acid previously described by Berzelius was indeed this compound (H₂SeO₃).

Experimental Protocol: Mitscherlich's Synthesis of Selenic Acid (Conceptual)

-

Starting Material: An aqueous solution of this compound, prepared as described by Berzelius.

-

Oxidation: The this compound solution was treated with a strong oxidizing agent. Chlorine gas or a fusible mixture with an alkali nitrate (B79036) were common oxidizing methods of the period. For instance, passing chlorine gas through a solution of a selenite (B80905) salt (the salt of this compound) would oxidize the selenium from the +4 to the +6 state.[11]

-

Isolation: The resulting selenic acid could then be isolated, for example, by precipitating it as an insoluble salt (e.g., barium selenate), which could then be reacted with sulfuric acid to yield a solution of selenic acid.

This process highlighted the existence of two distinct oxyacids of selenium, with this compound being the lower oxidation state.

Initial Characterization of this compound

The early studies of this compound focused on its fundamental chemical properties as understood in the 19th century.

Physical and Acidic Properties

This compound was observed to be a colorless, crystalline solid that is highly soluble in water.[12] The aqueous solution was noted for its acidic properties. While the concept of pKa was not yet developed, 19th-century chemists could qualitatively assess acidity through reactions with bases to form salts (selenites) and by observing its ability to decompose carbonates.

Table 2: Early Observed Properties of this compound

| Property | Observation/Data (19th Century and modern confirmation) |

| Appearance | Colorless, deliquescent crystals |

| Solubility in Water | Very soluble |

| Acidity | Forms selenite salts with bases |

| Oxidizing/Reducing Nature | Acts as an oxidizing agent (e.g., reduced by sulfur dioxide to elemental selenium) |

Early Analytical Methods

The primary methods for analyzing this compound in the 19th century were gravimetric. A common technique involved the reduction of this compound to elemental selenium, which would precipitate out of solution and could be collected and weighed. Sulfur dioxide was a frequently used reducing agent for this purpose.[13]

Experimental Workflow: Gravimetric Determination of Selenium in this compound

Caption: Gravimetric analysis of this compound in the 19th century.

Early Toxicological and Pharmacological Interest

The toxic properties of selenium compounds were recognized early on, often through observations of their effects on livestock in regions with selenium-rich soil.[14][15] These early toxicological studies were largely descriptive. While specific studies on the toxicity of pure this compound from this period are scarce, it was generally understood that soluble selenium compounds were poisonous.

The concept of a biological role for selenium was far in the future. However, the potent effects of selenium compounds did not go unnoticed. The first synthetic organoselenium compound was prepared in 1847, marking the beginning of a field that would eventually lead to the development of selenium-based therapeutic agents.[8] Early pharmacological investigations were limited, but the groundwork for understanding the biological impact of selenium, and by extension this compound as a key inorganic precursor, was laid during this foundational period. It is important to note that much of the early toxicological data does not distinguish between different selenium compounds with the precision of modern studies.[16][17]

Conclusion

The discovery and initial studies of this compound in the 19th century were landmark achievements in the field of chemistry. Jöns Jacob Berzelius's meticulous work not only introduced the element selenium to the scientific world but also provided the first synthesis and analysis of this compound, albeit under a different name. The subsequent research by Eilhard Mitscherlich, leveraging his principle of isomorphism, was crucial in clarifying the existence of two distinct selenium oxyacids and correctly identifying selenic acid. The experimental protocols of this era, though lacking the sophistication of modern methods, laid the essential groundwork for our current understanding of selenium chemistry. For today's researchers and drug development professionals, this historical perspective underscores the foundational principles upon which our knowledge of selenium's biological and therapeutic potential is built. The journey from a curious industrial byproduct to a compound of significant scientific interest highlights the enduring process of scientific inquiry and discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Selenium dioxide - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. d-nb.info [d-nb.info]

- 5. Crochard - ARAGO ; GAY-LUSSAC ; BERZELIUS, Jôns Jacob ; CHLADNI ; Coll ... [livre-rare-book.com]

- 6. History of the Origin of the Chemical Elements and Their Discoverers [nndc.bnl.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. The early research and development of ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]